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Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234 Get Quote

Technical Guide: 1-(4-Methylpyridin-2-
yl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in

medicinal chemistry and neuroscience research. The information is compiled for use by

researchers, scientists, and drug development professionals, with a focus on structured data,

experimental context, and analytical characterization.

Core Physical and Chemical Properties
1-(4-Methylpyridin-2-yl)piperazine is a substituted arylpiperazine. Arylpiperazines are a

significant class of compounds in pharmacology, known for their interactions with various

neurotransmitter receptors.[1] This particular compound is noted in chemical literature as an

analog with selectivity for the Dopamine D4 receptor, which plays a role in central nervous

system (CNS) pathologies.[2]

Data Summary
The following table summarizes the key physical and chemical identifiers and properties for 1-
(4-Methylpyridin-2-yl)piperazine. Note that some properties are computationally predicted

and should be confirmed with experimental data.
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Property Value Source(s)

IUPAC Name
1-(4-methylpyridin-2-

yl)piperazine
[3]

Synonyms

4-Methyl-2-(piperazin-1-

yl)pyridine, 1-(4-Methyl-2-

pyridinyl)piperazine

[3]

CAS Number 34803-67-3 [2][4]

Molecular Formula C₁₀H₁₅N₃ [4]

Molecular Weight 177.25 g/mol [4]

Exact Mass 177.12660 g/mol [3]

Purity Typically available at ≥95% [4]

XLogP3-AA (Predicted) 1.2 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Rotatable Bond Count 1 [5]

Note: Experimental data for properties such as melting point, boiling point, and pKa were not

available in the cited literature. These values should be determined empirically.

Synthesis and Purification Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(4-Methylpyridin-2-
yl)piperazine is not extensively documented in readily available literature, its structure as a

heteroarylpiperazine suggests a synthesis route based on well-established methods for this

class of compounds. A common and effective method is the nucleophilic aromatic substitution

(SₙAr) reaction.

General Experimental Protocol: Nucleophilic Aromatic
Substitution
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This protocol is a generalized procedure for the synthesis of N-arylpiperazines and can be

adapted for the target compound.[6][7]

Reactants:

2-Chloro-4-methylpyridine (or 2-bromo-4-methylpyridine)

Piperazine (typically used in excess)

A suitable base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine)

A high-boiling point solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

Reaction Setup: A stirred mixture of the appropriate 2-halopyridine, an excess of piperazine,

and a base is prepared in a suitable solvent (e.g., acetonitrile).[6]

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for

several hours (typically overnight) to ensure the reaction goes to completion.[6] The progress

can be monitored using Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure

(e.g., rotary evaporation).

Purification: The resulting residue is dissolved in a suitable organic solvent (like

dichloromethane) and washed with water and brine to remove inorganic salts and excess

piperazine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), filtered, and the solvent is evaporated.[1]

Final Product Isolation: The crude product can be further purified by column chromatography

or recrystallization from an appropriate solvent system to yield the final, pure 1-(4-
Methylpyridin-2-yl)piperazine.

Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of an arylpiperazine via

nucleophilic aromatic substitution.
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Caption: General workflow for arylpiperazine synthesis.

Analytical and Spectroscopic Data
Detailed experimental spectra for 1-(4-Methylpyridin-2-yl)piperazine are not widely published.

The following sections describe the expected spectral characteristics based on its chemical

structure and data from analogous compounds.
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Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for the

analysis of this compound. The molecular ion [M]⁺• (in EI) or the protonated molecule [M+H]⁺

(in ESI) would be expected at an m/z corresponding to its molecular weight (177.25).

The fragmentation of arylpiperazines is well-characterized. Key fragmentation pathways involve

the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to

the pyridine moiety.[8][9]

Expected Fragmentation Pattern:

Initial Ion: Protonated molecule [C₁₀H₁₆N₃]⁺ at m/z ≈ 178.

Primary Fragmentation: Cleavage of the piperazine ring is a common pathway for this class

of compounds. This can lead to the formation of characteristic fragment ions.[8]

Key Fragments: Loss of parts of the piperazine ring can result in fragments with m/z values

such as 119, 70, and 56, which are common for phenylpiperazines.[8] The bond between the

pyridine ring and the piperazine nitrogen is also susceptible to cleavage.

Mass Spectrometry Fragmentation Diagram

Characteristic Fragments

[M+H]⁺
m/z ≈ 178

Piperazine Ring
Cleavage

CID

Pyridine-Piperazine
Bond Cleavage

CID

m/z = 119 m/z = 70 m/z = 56
Pyridine-containing

fragments
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Click to download full resolution via product page

Caption: Predicted fragmentation pathways in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the

pyridine ring, the methyl group, and the piperazine ring.

Pyridine Protons: Aromatic protons on the substituted pyridine ring would appear in the

downfield region (typically δ 6.5-8.5 ppm).

Piperazine Protons: The eight protons on the piperazine ring would likely appear as

multiplets in the upfield region (typically δ 2.5-3.5 ppm). The protons closer to the pyridine

ring may be shifted further downfield.

Methyl Protons: The methyl group protons (CH₃) would appear as a sharp singlet in the

upfield region (typically δ 2.0-2.5 ppm).

NH Proton: The N-H proton of the piperazine ring will appear as a broad singlet, and its

chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each

carbon atom in the unique chemical environments of the molecule. Aromatic carbons would be

in the δ 110-160 ppm range, while the aliphatic carbons of the piperazine ring and the methyl

group would be in the upfield δ 20-60 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) in the

piperazine ring is expected in the region of 3250-3500 cm⁻¹.[10]

C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic

C-H stretching bands (from the piperazine and methyl groups) will appear just below 3000

cm⁻¹.
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C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected

in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will be

present in the 1000-1350 cm⁻¹ region.

Biological Activity and Applications
1-(4-Methylpyridin-2-yl)piperazine is classified as an arylpiperazine, a structural motif found

in numerous centrally acting drugs, including antidepressants and antipsychotics.[11]

Specifically, this compound has been identified as a potential selective ligand for the dopamine

D4 receptor.[2] This suggests its utility as a research tool for studying D4 receptor

pharmacology and its potential as a scaffold for developing novel therapeutics targeting CNS

disorders where D4 receptor modulation is implicated.

Logical Relationship: Receptor Antagonism
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Caption: Role as a Dopamine D4 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-
Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

2. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]

3. 1-(4-Methylpyridin-2-yl)piperazine | C10H15N3 | CID 2760058 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 1-(4-Methylpyridin-2-yl)piperazine - Amerigo Scientific [amerigoscientific.com]

5. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with
Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

7. Piperazine synthesis [organic-chemistry.org]

8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

9. researchgate.net [researchgate.net]

10. scispace.com [scispace.com]

11. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided
analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

To cite this document: BenchChem. [1-(4-Methylpyridin-2-yl)piperazine physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109234#1-4-methylpyridin-2-yl-piperazine-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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